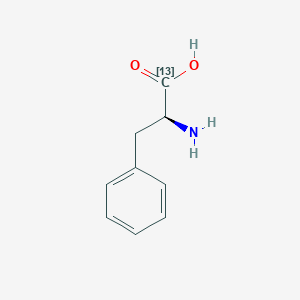
L-フェニルアラニン-1-13C
概要
説明
L-Phenylalanine-1-13C (L-Phe-1-13C) is an isotopically labeled amino acid that is used in a variety of scientific applications. The carbon-13 isotope of phenylalanine is a stable, non-radioactive tracer that can be used in a range of laboratory experiments. Its properties make it useful in a variety of biochemical and physiological studies, as well as in drug discovery and development.
科学的研究の応用
代謝研究
L-フェニルアラニン-1-13C: は、代謝経路を追跡し理解するために、代謝研究で広く使用されています。 この標識化合物を代謝プロセスに組み込むことで、研究者は他の代謝物への変換を追跡し、酵素機能や代謝フラックスに関する洞察を得ることができます .
タンパク質合成研究
プロテオミクスでは、This compound は、タンパク質合成と分解を研究するための同位体マーカーとして機能します。 これにより、タンパク質回転率を正確に測定することができ、さまざまな疾患や治療介入の効果を理解する上で重要です .
栄養補助食品研究
栄養補助食品に関する研究では、This compound を使用して、腸ホルモンの放出、グルコース耐性、食欲調節における役割を調べています。 これは、食事療法による肥満や糖尿病の対策を目的とした研究において特に重要です .
飼料産業への応用
飼料産業では、This compound は、動物飼料の栄養価を高めるために使用されています。 これは、家畜の成長と健康を促進する強化飼料の開発に役立ちます .
化粧品産業
化粧品産業では、This compound は、その特性を活用した製品の開発に使用されています。 これは、スキンケア製品の研究に使用されており、その代謝効果はより健康的な肌に貢献することができます .
化学産業
This compound: は、複雑な有機化合物を合成するための化学産業において不可欠です。 その標識された炭素原子は、反応を追跡し、合成された分子の構造を確認する方法を提供します .
製薬研究
製薬研究では、This compound は、新薬の開発に不可欠です。 これは、抗生物質、抗がん剤、HIVプロテアーゼ阻害剤などの医薬品活性化合物の合成に使用され、これらの薬物へのフェニルアラニンの組み込みを追跡するための経路を提供します .
E. coliにおける生合成
This compound: は、E. coliを使用した生合成研究において役割を果たします。科学者は、E. coliを遺伝子操作して、単純な前駆体からThis compound を生成させ、この貴重なアミノ酸のより費用効果の高い生産方法につながる可能性があります .
作用機序
Target of Action
L-Phenylalanine-1-13C is an isotopic analogue of L-phenylalanine . Its primary target is the enzyme phenylalanine hydroxylase . This enzyme plays a crucial role in the metabolism of phenylalanine, converting it into tyrosine, a precursor for the synthesis of important neurotransmitters such as dopamine .
Mode of Action
L-Phenylalanine-1-13C interacts with phenylalanine hydroxylase, undergoing a reaction that results in the production of 13CO2 . This reaction is used to evaluate the activity of phenylalanine hydroxylase via a 13C phenylalanine breath test .
Biochemical Pathways
The primary biochemical pathway affected by L-Phenylalanine-1-13C is the phenylalanine metabolic pathway . In this pathway, phenylalanine is converted into tyrosine by phenylalanine hydroxylase. Tyrosine can then be further metabolized into important neurotransmitters such as dopamine .
Result of Action
The primary result of L-Phenylalanine-1-13C’s action is the production of 13CO2 , which can be detected in a breath test . This allows for the evaluation of phenylalanine hydroxylase activity, providing valuable information about phenylalanine metabolism .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
L-Phenylalanine-1-13C interacts with several enzymes and proteins. It is a substrate for the enzyme phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine . This reaction is a critical step in the phenylpropanoid pathway, leading to the formation of various bioactive compounds .
Cellular Effects
L-Phenylalanine-1-13C has significant effects on various types of cells and cellular processes. For instance, high levels of this compound have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of L-Phenylalanine-1-13C involves its interaction with biomolecules and its role in enzyme activation or inhibition. It binds to the active site of phenylalanine hydroxylase, facilitating the conversion of phenylalanine to tyrosine . This interaction plays a crucial role in regulating gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Phenylalanine-1-13C change over time. It has been observed that the compound’s stability and degradation, as well as its long-term effects on cellular function, vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of L-Phenylalanine-1-13C vary with different dosages in animal models. High levels of this compound have been associated with changes in mitochondrial bioenergetics and induction of apoptosis
Metabolic Pathways
L-Phenylalanine-1-13C is involved in the phenylpropanoid pathway, a critical metabolic pathway in plants that leads to the formation of various bioactive compounds . It interacts with enzymes such as phenylalanine hydroxylase and plays a role in metabolic flux .
Subcellular Localization
The subcellular localization of L-Phenylalanine-1-13C is an area of active research. Some studies suggest that certain phenylalanine ammonia-lyases, which are key enzymes in the phenylpropanoid pathway, are specifically localized in the plasma membrane
特性
IUPAC Name |
(2S)-2-amino-3-phenyl(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-DMSOPOIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583968 | |
| Record name | L-(~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81201-86-7 | |
| Record name | L-(~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using L-Phenylalanine-1-13C in studying gliovirin biosynthesis?
A1: L-Phenylalanine-1-13C is a stable isotope-labeled variant of L-phenylalanine, an essential amino acid. The paper you provided, "Biosynthesis of gliovirin: incorporation of L-phenylalanine (1-13C)," likely investigates the incorporation of this labeled amino acid into the gliovirin molecule by the producing fungus. [] By tracing the 13C label within gliovirin using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain insights into the specific biochemical steps and enzymatic reactions involved in gliovirin's production. This understanding can be valuable for potentially manipulating the biosynthesis to produce gliovirin derivatives or related compounds with altered biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




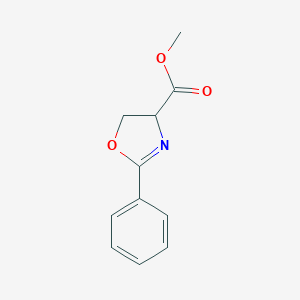
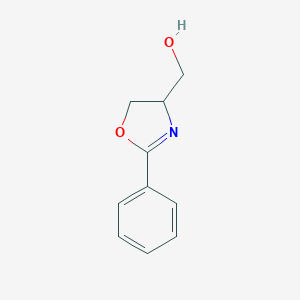
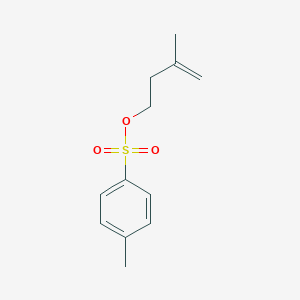
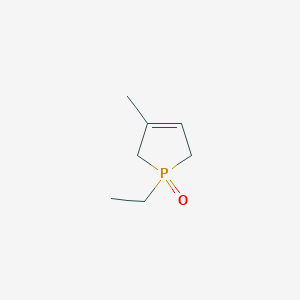
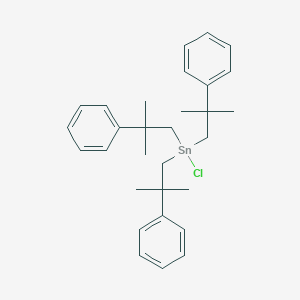

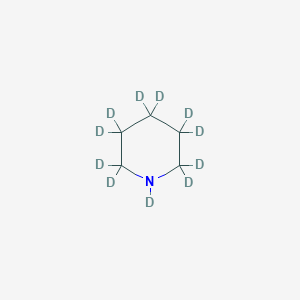

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)


![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)